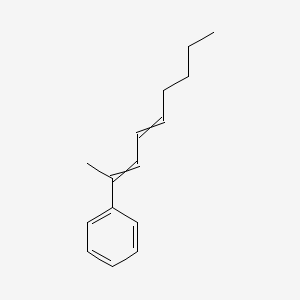

(Nona-2,4-dien-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

796035-01-3 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

nona-2,4-dien-2-ylbenzene |

InChI |

InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h6-13H,3-5H2,1-2H3 |

InChI Key |

DJTDKCPVLJJCSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC=C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nona 2,4 Dien 2 Yl Benzene

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org Various palladium-catalyzed methods have been developed for the synthesis of conjugated dienes.

Heck-type Methodologies for Diene Formation

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling, forming carbon-carbon bonds between aryl or vinyl halides and alkenes. nih.gov This reaction can be adapted for the synthesis of conjugated dienes. For instance, a palladium-catalyzed denitrative Mizoroki-Heck reaction between nitroarenes and buta-1,3-dienes has been developed, offering an efficient route to 1,4-diaryl-1,3-butadienes with good functional group tolerance. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. nih.govdiva-portal.org The choice of ligand and reaction conditions can influence the regioselectivity and stereoselectivity of the diene formation. organic-chemistry.org

A notable advancement is the reductive Heck reaction, which intercepts the alkylpalladium(II) intermediate with a hydride source, leading to the formation of a new C-H bond. nih.gov This variant has been applied to 1,3-dienes, where an enol triflate or nonaflate undergoes oxidative addition to Pd(0), followed by migratory insertion into the diene. nih.gov

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Pd(acac)₂/BrettPhos | Nitroarenes, Buta-1,3-dienes | 1,4-Diaryl-1,3-butadienes | Moderate to Excellent | acs.org |

| Pd(OAc)₂/Phosphine | Aryl Halides, Alkenes | Substituted Alkenes | Good | nih.govdiva-portal.org |

| Pd(0)/Ligand | Enol Triflates, 1,3-Dienes | Tri- and Tetrasubstituted Alkenes | Moderate to Good | nih.gov |

| Pd(OAc)₂ | Biarylic Acrylamides | Fused Indolinones | Good | chim.it |

Negishi Coupling and Related Cross-Coupling Strategies

The Negishi coupling reaction, which pairs organic halides or triflates with organozinc compounds, is a highly effective method for constructing C-C bonds, including those in conjugated dienes. wikipedia.org This reaction is known for its high stereoselectivity, often exceeding 97-98%. pnas.orgpnas.org It allows for the coupling of various carbon centers (sp³, sp², and sp) and demonstrates broad functional group tolerance. wikipedia.org For the synthesis of conjugated dienes, alkenylzinc reagents can be coupled with alkenyl halides in the presence of a palladium or nickel catalyst. wikipedia.orgpnas.orgpnas.org The choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity. illinois.edu

| Catalyst | Reactants | Product | Stereoselectivity | Reference |

| Palladium or Nickel | Alkenylzinc Reagents, Alkenyl Halides | Conjugated Dienes | ≥97–98% | pnas.orgpnas.org |

| Ni(PPh₃)₄ | Aryl Zinc Bromides, Vinyl Triflates/Halides | Aryl-Alkenyl Coupled Products | - | wikipedia.org |

Stereoselective 1,4-Palladium Migration/Heck Sequences

A more intricate and powerful strategy involves a 1,4-palladium migration/Heck sequence to generate highly substituted and stereodefined conjugated trienes. nih.govrsc.org This method relies on the ability of palladium to migrate along a carbon chain, creating a stereodefined alkenyl palladium species that can then participate in a Heck reaction. rsc.org This approach has proven particularly useful for synthesizing trisubstituted 1,3,5-trienes with high stereoselectivity, a feat that is often challenging with traditional methods. rsc.org The reaction conditions, including the choice of solvent and ligand, can be optimized to achieve high yields. rsc.org

| Catalyst System | Reactants | Product | Yield | Stereoselectivity | Reference |

| Pd(OAc)₂/Ligand | Bromide-containing Phenyl Ring, Alkene | Trisubstituted 1,3,5-trienes | Medium to Excellent | High | rsc.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a pivotal role in the formation of carbon-carbon double bonds, offering alternative pathways to conjugated dienes.

Wittig-Type Olefination Approaches

The Wittig reaction is a classic and widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com This reaction is highly reliable for establishing the position of the double bond with certainty. lumenlearning.com While the traditional Wittig reaction often favors the Z-alkene, modifications can be made to achieve the E-alkene. wikipedia.org The Wittig reagent is generally tolerant of various functional groups, making it a versatile tool in organic synthesis. wikipedia.orglumenlearning.com For the synthesis of conjugated dienes, an α,β-unsaturated aldehyde or ketone can be reacted with an appropriate Wittig reagent. proprep.com

| Reactants | Reagent | Product | Key Feature | Reference |

| Aldehyde/Ketone | Triphenyl Phosphonium Ylide | Alkene | Fixed double bond position | lumenlearning.com |

| α,β-Unsaturated Carbonyl | Wittig Reagent | Conjugated Diene | - | proprep.com |

Copper-Catalyzed Functionalization of Enynes Leading to Dienes

Copper-catalyzed reactions have emerged as a powerful strategy for the functionalization of enynes (molecules containing both a double and a triple bond). rsc.orgresearchgate.netrsc.org These reactions can lead to a variety of densely functionalized products, including dienes. researchgate.net The regioselectivity of the reaction (i.e., whether a 1,2- or 1,4-addition occurs) can be controlled by the choice of copper catalyst, ligand, and reaction conditions. researchgate.net This methodology provides access to functionalized dienes that may be difficult to prepare using other methods. rsc.orgrsc.org For instance, copper-catalyzed radical 1,4-difunctionalization of 1,3-enynes offers a novel route to chiral allenes, which can be precursors to or isomers of conjugated dienes. acs.org

| Catalyst System | Substrate | Product Type | Key Feature | Reference |

| Copper/Ligand | 1,3-Enyne | Dienes, Allenes | Regiodivergent functionalization | rsc.orgresearchgate.net |

| Copper/Photoredox | 1,3-Enyne | α-Amido Allenyl Nitriles | Radical 1,4-difunctionalization | acs.org |

Diverted Telomerization Reactions

Telomerization is a catalytic reaction that involves the linear dimerization of 1,3-dienes, like 1,3-butadiene (B125203), with the simultaneous addition of a nucleophile. rsc.org This process is a powerful tool for the formation of C-C bonds and the functionalization of molecules. sigmaaldrich.com Typically catalyzed by palladium and nickel compounds, telomerization can utilize a variety of nucleophiles including water, alcohols, ammonia, and C-H-acidic compounds. rsc.org For instance, the telomerization of 1,3-butadiene with methanol, catalyzed by palladium complexes, yields 1-methoxy-2,7-octadiene, a key intermediate in the industrial production of 1-octene. rsc.org

In the context of synthesizing (Nona-2,4-dien-2-yl)benzene, a diverted telomerization strategy could be envisioned. This would involve the reaction of 1,3-butadiene with a suitable phenyl-containing nucleophile. The development of highly efficient and selective palladium catalysts, such as those based on (benzo)furylphosphine ligands, has enabled quantitative yields and high turnover numbers in telomerization reactions with alcohols. rsc.org Similar catalytic systems could potentially be adapted for the telomerization with a phenyl-containing substrate.

The efficiency of palladium-catalyzed telomerization is highly dependent on the ligand used. While bidentate phosphine ligands like dppm, dppe, and dppp (B1165662) have shown lower activity compared to PPh₃, increasing the bite angle of the ligand can significantly improve conversion. rsc.org

Interactive Data Table: Potential Catalytic Systems for Diverted Telomerization

| Catalyst Precursor | Ligand | Nucleophile Type | Potential Product | Reference(s) |

| Palladium(II) acetate | (Benzo)furylphosphines | Phenyl-containing alcohol | Phenyl-substituted octadiene | rsc.org |

| Pd(acac)₂ | Tris(o-methoxyphenyl)phosphine | Phenyl-containing alcohol | Phenyl-substituted octadiene | acs.org |

| Palladium(0) complexes | Phosphonium salts | Phenyl-containing substrate | Phenyl-substituted octadiene | rsc.org |

Rearrangement and Isomerization Pathways

Base-Induced Sulfoxide-Sulfenate Rearrangements for Dienyl Systems

The base-induced sulfoxide-sulfenate rearrangement is a acs.orgwikipedia.org-sigmatropic rearrangement of allylic sulfoxides to form allylic alcohols. semanticscholar.org This reaction proceeds through the deprotonation of the allylic position of a 2-sulfinyl diene to form a bis-allylic sulfoxide (B87167) anion intermediate, which then undergoes the rearrangement. semanticscholar.org This methodology has been optimized for the regio- and stereoselective synthesis of enantioenriched dienyl diols, using a combination of sodium hydride (NaH) and isopropanol. semanticscholar.org

For the synthesis of this compound, a precursor containing a phenyl group and a suitably substituted 2-sulfinyl diene could be designed. Base-induced rearrangement would then lead to the desired dienyl alcohol, which could be further transformed into the target compound. The presence of an allylic alcohol in the starting 2-sulfinyl diene has been shown to be crucial for achieving high regioselectivity and enantioselectivity. semanticscholar.org

Transition Metal-Catalyzed Isomerization of Olefinic Precursors

Transition metal-catalyzed isomerization of olefins is a powerful method for the synthesis of more stable, conjugated double bond systems from non-conjugated precursors. chemistrysteps.com Ruthenium catalysts, in particular, have been extensively studied for this purpose. nih.govrsc.org For example, ruthenium-catalyzed redox isomerization of allyl alcohols can be achieved with high chemoselectivity. rsc.orgresearchgate.net More recent developments have shown that practically any soluble ruthenium source can catalyze the isomerization of terminal to internal alkenes at high temperatures, likely proceeding through peralkene Ru(II) species. acs.org

To synthesize this compound, one could envision a precursor such as (nona-1,4-dien-2-yl)benzene. A suitable transition metal catalyst could then be employed to isomerize the double bonds into the thermodynamically more stable conjugated 2,4-diene system. The choice of catalyst and reaction conditions would be critical to control the regioselectivity of the isomerization.

Cycloaddition-Based Synthetic Routes

Diels-Alder Reactions as Precursors to Substituted Benzene (B151609) and Diene Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901). wikipedia.org This reaction is a cornerstone of organic synthesis due to its reliability in forming six-membered rings with high stereochemical control. wikipedia.orgmasterorganicchemistry.com The reactivity in a Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. chemistrysteps.com

While not a direct route to an acyclic diene, the Diels-Alder reaction can be used to construct complex precursors that can be subsequently transformed into the desired product. For the synthesis of this compound, a retrosynthetic approach could involve a Diels-Alder reaction to form a highly substituted cyclohexene ring, which is then opened and modified to generate the final acyclic phenyl-diene structure. For instance, the diene synthesis of 1-phenyl-1,3-butadiene (B73350) with dienophiles like acrylonitrile (B1666552) and methyl vinyl ketone has been reported, showcasing the utility of phenyl-substituted dienes in these reactions. acs.org

[6π + 2π]-Cycloaddition Strategies (if applicable to open-chain analogues)

Higher-order cycloadditions, such as the [6π + 2π] cycloaddition, offer pathways to larger ring systems that are not accessible through more common cycloadditions like the Diels-Alder reaction. These reactions have been successfully applied in the synthesis of complex polycyclic systems. nih.gov For example, cobalt(I)-catalyzed [6π + 2π] cycloaddition of 1,2-dienes and 1,3-diynes to N-carbocholesteroxyazepine has been used to produce 9-azabicyclo[4.2.1]nonadienes and trienes. nih.gov

The direct applicability of [6π + 2π] cycloaddition strategies to the synthesis of an open-chain analogue like this compound is not straightforward, as these reactions are primarily used for the construction of cyclic systems. However, the principles of these reactions, which involve the controlled formation of multiple carbon-carbon bonds, could inspire novel strategies for the assembly of the carbon backbone of the target molecule from smaller, highly unsaturated fragments.

Chemical Reactivity and Mechanistic Investigations of Nona 2,4 Dien 2 Yl Benzene

Pericyclic Reactions

There is no available information on the pericyclic reactions of (Nona-2,4-dien-2-yl)benzene.

Diels-Alder Reactivity with Diverse Dienophiles

No studies documenting the Diels-Alder reactivity of this compound with any dienophiles were found.

Regioselectivity and Stereoselectivity in Cycloadditions

Without experimental or theoretical data on the cycloaddition reactions of this compound, no discussion of its regioselectivity or stereoselectivity can be provided.

Substituent Effects on Reaction Outcomes

The influence of the phenyl and heptyl substituents on the Diels-Alder reaction outcomes of this compound has not been reported in the searched literature.

Electrocyclic Transformations

No information is available regarding the electrocyclic transformations of this compound.

Transition Metal-Catalyzed Functionalizations

There are no reports on the transition metal-catalyzed functionalization of this compound in the searched literature.

Hydrofunctionalization Reactions (e.g., Hydroarylation, Hydroalkoxylation)

Specific examples or studies on the hydroarylation or hydroalkoxylation of this compound could not be located.

Due to the lack of specific data for "this compound," the requested article with detailed research findings and data tables cannot be generated.

Reductive Transformations

The reduction of the conjugated diene system in this compound can be achieved through catalytic hydrogenation. The outcome of the reaction—partial or complete saturation of the double bonds—is highly dependent on the choice of catalyst and reaction conditions.

Catalytic hydrogenation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The process occurs on the surface of the catalyst, where H₂ is adsorbed and adds across the double bonds. youtube.com For a conjugated system like this compound, the reaction can proceed in a stepwise manner.

Partial Hydrogenation: Selective reduction of one of the two double bonds is a significant challenge due to their similar reactivity. rsc.org However, specialized catalyst systems can achieve regioselectivity. For instance, certain cobalt-based catalysts have been shown to selectively hydrogenate the more substituted double bond within a conjugated diene system. google.com In the case of this compound, both double bonds are di-substituted. The double bond at the C2-C3 position is further substituted with the phenyl group, making it sterically hindered but also electronically activated.

Alternatively, using poisoned catalysts, such as Lindlar's catalyst, which is typically used for reducing alkynes to cis-alkenes, can sometimes favor partial hydrogenation, leading to a mixture of nona-2-enylbenzene and nona-4-enylbenzene isomers.

Complete Hydrogenation: Using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under sufficient hydrogen pressure and reaction time will lead to the complete saturation of both double bonds in the diene system. This results in the formation of (nonan-2-yl)benzene. The aromatic phenyl ring is generally resistant to hydrogenation under these conditions and requires more forcing conditions (high pressure and temperature) to be reduced.

Table 1: Predicted Products of Catalytic Hydrogenation of this compound

| Catalyst System | Predominant Product(s) | Type of Transformation |

|---|---|---|

| H₂, Pd/C (excess H₂) | (Nonan-2-yl)benzene | Complete Saturation |

| H₂, Lindlar's Catalyst | Mixture including (Nona-3-en-2-yl)benzene and (Nona-4-en-2-yl)benzene | Partial Hydrogenation |

Isomerization Pathways and Equilibrium Studies

Isomerization in this compound can occur in several ways, including conformational changes, geometric isomerization of the double bonds, and constitutional isomerization through rearrangements.

Conformational Isomerism: Rotation around the C3-C4 single bond allows for interconversion between the s-trans and s-cis conformations. The s-trans conformer, where the double bonds are on opposite sides of the single bond, is generally more stable due to reduced steric hindrance. The s-cis conformation is higher in energy but is a necessary intermediate for certain reactions, such as the Diels-Alder cycloaddition. The energy barrier for this interconversion is typically low.

Geometric Isomerism: The this compound structure can exist as several geometric isomers (diastereomers) depending on the configuration (E/Z) of the two double bonds. The four potential isomers are (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Interconversion between these isomers does not typically occur under normal conditions but can be induced by thermal or photochemical energy. nih.gov Photochemical isomerization, often involving photosensitizers, can lead to a photostationary state, a mixture of isomers whose ratio depends on the wavelength of light used. nih.gov

Constitutional Isomerism: Under certain catalytic conditions, the double bonds can migrate. For example, cobalt-hydride catalysts have been reported to isomerize 1,3-dienes into more highly substituted conjugated systems. nih.gov In other cases, strong acidic or basic conditions, or thermal rearrangements like sigmatropic shifts, could potentially lead to the migration of the double bonds to form other constitutional isomers, although these are often minor pathways unless specific conditions are met. For instance, studies on phenyl-substituted hexatrienes have shown they can undergo thermal electrocyclic reactions to form cyclobutene (B1205218) derivatives, a type of valence isomerization. oregonstate.edu

Table 3: Potential Isomers of this compound

| Isomer Type | Specific Examples/Description | Conditions for Interconversion |

|---|---|---|

| Conformational | s-cis and s-trans conformers | Low energy barrier, rapid interconversion at room temp. |

| Geometric (E/Z) | (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z) | Thermal or photochemical energy required. |

Stereochemical Aspects and Control in Nona 2,4 Dien 2 Yl Benzene Systems

Geometric Isomerism (E/Z Configurations) of the Diene Moiety

The diene moiety in (nona-2,4-dien-2-yl)benzene, specifically the double bonds at the C2-C3 and C4-C5 positions, can exhibit geometric isomerism. This type of isomerism, also known as cis-trans isomerism, is more precisely described by the E/Z notation, which is the standard IUPAC-preferred method for designating the absolute stereochemistry of double bonds with two, three, or four substituents. acs.org

The assignment of E or Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. acs.org For each carbon of the double bond, the substituents are ranked based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). acs.org

For the C2=C3 double bond in this compound, the substituents on C2 are a phenyl group and a methyl group. The substituents on C3 are a hydrogen atom and the butenyl group. According to the CIP rules, the phenyl group has a higher priority than the methyl group on C2, and the butenyl group has a higher priority than the hydrogen on C3.

For the C4=C5 double bond, the substituents on C4 are a hydrogen and the substituted vinyl group from C2-C3. The substituents on C5 are a hydrogen and a butyl group. The priority of these groups would determine the E/Z configuration of this second double bond.

Consequently, this compound can exist as four possible geometric isomers:

(2E,4E)-(nona-2,4-dien-2-yl)benzene

(2E,4Z)-(nona-2,4-dien-2-yl)benzene

(2Z,4E)-(nona-2,4-dien-2-yl)benzene

(2Z,4Z)-(nona-2,4-dien-2-yl)benzene

The relative stability of these isomers is influenced by steric hindrance between the substituents. Generally, E isomers are more stable than Z isomers due to reduced steric strain.

Table 1: Possible Geometric Isomers of this compound

| Isomer | C2=C3 Configuration | C4=C5 Configuration |

| 1 | E | E |

| 2 | E | Z |

| 3 | Z | E |

| 4 | Z | Z |

Stereoselective Synthetic Strategies

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. While specific synthetic routes for this compound are not documented, general strategies for the stereoselective synthesis of 1,3-dienes can be applied. mdpi.com These often involve transition-metal-catalyzed cross-coupling reactions or olefination reactions. organic-chemistry.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. acs.org In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary could be employed to direct the formation of one enantiomer over the other.

A general approach would involve attaching a chiral auxiliary to a precursor molecule. The chiral auxiliary would then bias the stereoselectivity of a subsequent reaction, for instance, an alkylation or a coupling reaction, to form the desired stereocenter. After the key stereogenic center is set, the auxiliary can be removed to yield the enantiomerically enriched product.

While no specific examples for this compound are available, research on the synthesis of chiral 2-amido-1-phenyl-1,3-dienes using chiral oxazolidinones as auxiliaries demonstrates the feasibility of this approach for similar systems. acs.org

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. Organocatalysis and metal-based catalysis are the two main pillars of asymmetric catalysis. organic-chemistry.org

For the synthesis of this compound, a chiral catalyst could be used in a key bond-forming reaction to establish the desired stereochemistry. For example, a chiral palladium catalyst could be used in a cross-coupling reaction to form one of the C-C bonds of the diene system with high enantioselectivity. The stereoselective synthesis of 1,3-dienes has been achieved using various catalytic systems, including palladium, cobalt, and ruthenium complexes. mdpi.comorganic-chemistry.org

Conformational Analysis and Rotational Barriers

The single bond between the two double bonds of a conjugated diene allows for rotation, leading to different conformations.

Conjugated dienes can exist in two main planar conformations: s-cis and s-trans. These terms refer to the arrangement of the double bonds around the central single bond (the 's' stands for single bond). In the s-trans conformation, the double bonds are on opposite sides of the single bond, while in the s-cis conformation, they are on the same side. nih.gov

The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance. nih.gov For 1,3-butadiene (B125203), the s-trans conformer is about 2.3 kcal/mol more stable than the s-cis conformer. nih.gov However, the energy barrier for rotation between these conformers is relatively low, allowing for interconversion at room temperature. nih.gov

Table 2: Comparison of s-cis and s-trans Conformations

| Conformation | Description | Relative Stability |

| s-trans | Double bonds are on opposite sides of the single bond. | More stable |

| s-cis | Double bonds are on the same side of the single bond. | Less stable |

The presence of a bulky phenyl group at the C2 position of this compound would significantly influence its conformational preferences. The steric interactions between the phenyl group and the rest of the molecule will likely increase the energy difference between the s-cis and s-trans conformers, further favoring the s-trans arrangement.

Furthermore, rotation around the single bond connecting the phenyl group to the diene system is also a key conformational feature. The degree of conjugation between the phenyl ring and the diene is dependent on the dihedral angle between the two systems. A planar arrangement would maximize conjugation but may be disfavored due to steric clashes. Therefore, the molecule will adopt a conformation that represents a balance between maximizing electronic stabilization through conjugation and minimizing steric repulsion. The rotational barrier for this bond would be influenced by the electronic and steric nature of the substituents on both the phenyl ring and the diene.

Spectroscopic Data for this compound Remains Elusive

A comprehensive search of available scientific literature and chemical databases has yielded no specific spectroscopic data for the compound this compound.

Despite a thorough investigation aimed at gathering information for a detailed analysis of its chemical structure, no experimental or predicted data for its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) characteristics could be located. The planned article, intended to focus on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," cannot be generated due to the absence of foundational data for this specific molecule.

The intended structure of the analysis was to include:

Advanced Spectroscopic Characterization and Structural Elucidation of Nona 2,4 Dien 2 Yl Benzene

Mass Spectrometry (MS):

Fragmentation Pattern Analysis for Structural Information

Without access to primary or reference data for (Nona-2,4-dien-2-yl)benzene, any attempt to create the requested scientific article would be purely speculative and would not meet the required standards of accuracy and factual reporting. Further research or synthesis and subsequent analysis of the compound would be necessary to generate the data required for the proposed article.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and stereochemical relationships within the molecule. For a compound like this compound, which is a liquid at room temperature, X-ray diffraction studies would necessitate the synthesis of a suitable crystalline derivative.

To date, a comprehensive search of publicly available crystallographic databases reveals no published crystal structures for this compound or its crystalline derivatives. Should such a derivative be synthesized and crystallized, X-ray analysis would be invaluable. It would confirm the planarity of the conjugated dienyl system, the geometry of the double bonds (E/Z isomerism), and the dihedral angle between the phenyl ring and the dienyl side chain. This latter parameter is crucial for understanding the extent of electronic communication between the aromatic and polyene systems.

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for probing the conjugated π-electron system of this compound. The presence of a benzene (B151609) ring directly attached to a conjugated diene creates an extended system of alternating single and double bonds, which is expected to give rise to characteristic absorptions in the UV region.

The absorption of UV light by this molecule promotes electrons from lower-energy bonding (π) or non-bonding (n) molecular orbitals to higher-energy anti-bonding (π) molecular orbitals. The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). For conjugated systems, the key transition is typically the π → π transition.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these methods are instrumental in confirming the presence of the aromatic ring, the carbon-carbon double bonds of the diene, and the aliphatic portions of the nonyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the dipole moment.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that lead to a change in the polarizability of the molecule are Raman active. For symmetric vibrations, such as the C=C stretching in a conjugated system, Raman spectroscopy often yields strong, sharp signals where IR may show weak ones.

The expected vibrational frequencies for this compound are summarized in the table below. These predictions are based on established group frequencies for similar structural motifs. pressbooks.publumenlearning.comlibretexts.orgyoutube.comlibretexts.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium | Medium |

| C=C Stretch (in-ring) | 1600-1450 | Medium | Strong | |

| C-H Out-of-Plane Bend | 900-675 | Strong | Weak | |

| Conjugated Diene | =C-H Stretch | 3040-3010 | Medium | Medium |

| C=C Stretch | 1650-1600 | Medium to Strong | Strong | |

| Aliphatic Chain | C-H Stretch (sp³) | 2960-2850 | Strong | Medium |

| C-H Bend | 1470-1350 | Medium | Medium |

The precise positions of the C=C stretching bands can provide information about the stereochemistry (E/Z) of the double bonds. The aromatic C-H out-of-plane bending region is particularly diagnostic for the substitution pattern on the benzene ring. pressbooks.publibretexts.org

Theoretical and Computational Investigations of Nona 2,4 Dien 2 Yl Benzene

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of (Nona-2,4-dien-2-yl)benzene. These methods allow for the precise calculation of the molecule's geometric and electronic characteristics from first principles, without the need for empirical parameters.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized, resulting in the equilibrium structure.

Methods like DFT, with functionals such as B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2), are commonly employed for geometry optimization. The choice of basis set, such as 6-31G(d,p), is crucial for obtaining accurate results. These calculations yield precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule. For instance, theoretical calculations provide the optimized geometric parameters, which can be compared with experimental data if available, showing good agreement. nih.gov The process of geometry optimization is not limited to the ground state; it is also essential for locating transition state structures and understanding the geometries of excited states.

A general workflow for such quantum chemical calculations involves:

Initial low-level quantum chemical calculations on a classical computer to obtain molecular orbital information. arxiv.org

Pre-processing to transform this information into a format suitable for more advanced quantum computations. arxiv.org

Execution of the quantum computation, which can be simulated or run on a quantum computer. arxiv.org

The following table presents a hypothetical example of optimized geometric parameters for a related molecule, showcasing the type of data obtained from such calculations.

Table 1: Selected Optimized Geometric Parameters for a Benzene (B151609) Derivative (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 | 120.0 |

| C-H (aromatic) | 1.08 | - |

| C-C (alkyl) | 1.53 | 109.5 |

| C=C (alkenyl) | 1.34 | 122.0 |

Note: These are typical values and would be specifically calculated for this compound in a dedicated study.

The electronic structure of this compound is central to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals, is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For aromatic compounds, the HOMO is typically a π-orbital of the benzene ring, and the LUMO is a π*-antibonding orbital. In this compound, the conjugated diene system will also significantly influence the frontier orbitals. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov The calculated HOMO and LUMO energies are indicative of charge transfer within the molecule. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are representative values. Actual values would be obtained from specific DFT or ab initio calculations.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate structures, a comprehensive picture of the reaction mechanism can be developed.

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are governed by the principles of orbital symmetry. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a diene reacts with a dienophile. youtube.com The conjugated diene portion of this compound could potentially participate in such reactions.

Transition state theory is the cornerstone of understanding reaction kinetics. Computational methods are used to locate the transition state, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For pericyclic reactions, the aromaticity of the transition state can have a profound effect on the reaction rate. youtube.com In enzyme-catalyzed reactions, computational studies can model the interaction of the substrate with the active site of the enzyme, providing insights into how the catalyst lowers the activation energy. nih.gov This can involve modeling ambimodal transition states where a single transition state leads to multiple products. nih.gov

Many reactions can potentially yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. Computational methods are highly effective at predicting these outcomes. rsc.org

By calculating the activation energies for all possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified. nih.gov For example, in electrophilic aromatic substitution, the site of substitution on the benzene ring is determined by the relative stability of the intermediate carbocations (Wheland intermediates). Computational tools can predict the regioselectivity by identifying the carbon atom with the lowest free energy upon protonation. nih.gov

Similarly, in reactions creating new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome. rsc.org This is particularly relevant for reactions like the Diels-Alder reaction, which can exhibit both regioselectivity and stereoselectivity (endo/exo). youtube.com

Conformational Energy Landscape Exploration

This compound possesses significant conformational flexibility due to the rotation around single bonds in the nona-2,4-dien-2-yl side chain. Exploring the conformational energy landscape involves identifying all stable conformers (local minima on the potential energy surface) and the transition states that connect them.

This exploration is crucial as the reactivity and properties of the molecule can be dependent on its conformation. Computational methods can systematically scan the potential energy surface by varying key dihedral angles and performing geometry optimizations at each step. The resulting conformational energy map reveals the relative energies of different conformers and the energy barriers for interconversion between them. This information is vital for understanding the molecule's dynamic behavior and which conformations are likely to be populated at a given temperature.

Substituent Effects on Reactivity and Spectroscopic Properties

The reactivity of the benzene ring in this compound is primarily governed by electrophilic aromatic substitution. The (Nona-2,4-dien-2-yl) group attached to the benzene ring is, on the whole, an activating group. This means it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activation is a result of hyperconjugation and weak inductive effects from the alkyl portion of the substituent.

When additional substituents are introduced onto the phenyl group of this compound, they will modulate this baseline reactivity. The influence of these substituents can be broadly categorized by their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). These effects are a combination of two fundamental electronic mechanisms: the inductive effect and the resonance effect.

Inductive Effects involve the polarization of σ bonds due to the electronegativity differences between atoms. Groups more electronegative than carbon will pull electron density away from the ring (a -I effect), while less electronegative groups can donate electron density (a +I effect).

Resonance Effects (or mesomeric effects) involve the delocalization of π electrons between the substituent and the aromatic ring. This can involve the donation of a lone pair from the substituent into the ring (+R effect) or the withdrawal of π electrons from the ring into the substituent (-R effect).

Effects on Reactivity

The introduction of a substituent onto the benzene ring of this compound will either increase (activate) or decrease (deactivate) its reactivity towards electrophiles compared to the unsubstituted molecule.

Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups are strong activators. They possess lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect), significantly increasing the electron density of the ring and making it much more susceptible to electrophilic attack. Alkyl groups (-R) are weak activators, primarily operating through an inductive (+I) effect and hyperconjugation.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-CHO, -COR) are deactivators. They strongly pull electron density away from the ring through both inductive (-I) and resonance (-R) effects. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.

Halogens: Halogens (-F, -Cl, -Br, -I) present a mixed case. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

The following table summarizes the expected qualitative effects of various substituents on the reactivity of the this compound ring towards electrophilic aromatic substitution.

| Substituent (Y) | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| -OH | EDG | -I | +R (strong) | Strong Activation |

| -OCH₃ | EDG | -I | +R (strong) | Strong Activation |

| -NH₂ | EDG | -I | +R (strong) | Strong Activation |

| -CH₃ | EDG | +I | N/A | Weak Activation |

| -Cl, -Br, -I | Halogen | -I (strong) | +R (weak) | Weak Deactivation |

| -F | Halogen | -I (strong) | +R (weak) | Weak Deactivation |

| -NO₂ | EWG | -I | -R | Strong Deactivation |

| -CN | EWG | -I | -R | Strong Deactivation |

| -CHO | EWG | -I | -R | Strong Deactivation |

| -COOH | EWG | -I | -R | Strong Deactivation |

Effects on Spectroscopic Properties

Substituents also profoundly impact the spectroscopic properties of this compound, particularly its UV-Visible and Nuclear Magnetic Resonance (NMR) spectra.

UV-Visible Spectroscopy: The absorption of UV-Vis light by aromatic compounds is due to π → π* electronic transitions. The energy of these transitions, and thus the wavelength of maximum absorption (λ_max), is sensitive to the electronic nature of the substituents.

Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths). This is because they increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and thus the energy required for the transition.

Electron-withdrawing groups , especially those that can extend conjugation, can also lead to bathochromic shifts by lowering the energy of the lowest unoccupied molecular orbital (LUMO). The presence of both an EDG and an EWG on the same ring, particularly in a para-relationship, can significantly extend the conjugated system and cause large shifts to longer wavelengths, potentially into the visible region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of the protons (¹H NMR) and carbons (¹³C NMR) in the benzene ring are highly dependent on the local electronic environment.

Electron-donating groups increase the electron density around the ring protons and carbons, causing them to be more shielded. This results in a shift to a lower chemical shift value (upfield).

Electron-withdrawing groups decrease the electron density, leading to deshielding of the nuclei. This causes a shift to a higher chemical shift value (downfield). The magnitude of these shifts and the specific protons/carbons affected (ortho, meta, para) provide detailed information about the electronic distribution within the molecule.

The following table provides a theoretical prediction of how substituents would affect key spectroscopic parameters of this compound.

| Substituent (Y) | Effect on UV-Vis (λ_max) | Effect on ¹H NMR Chemical Shift (Aromatic Protons) | Effect on ¹³C NMR Chemical Shift (Aromatic Carbons) |

| -OH | Bathochromic Shift (Increase) | Upfield Shift (Decrease) | Upfield Shift (Decrease) |

| -OCH₃ | Bathochromic Shift (Increase) | Upfield Shift (Decrease) | Upfield Shift (Decrease) |

| -NH₂ | Bathochromic Shift (Increase) | Upfield Shift (Decrease) | Upfield Shift (Decrease) |

| -CH₃ | Slight Bathochromic Shift | Slight Upfield Shift | Slight Upfield Shift |

| -Cl, -Br, -I | Slight Bathochromic Shift | Downfield Shift (Decrease) | Variable (complex effects) |

| -F | Slight Bathochromic Shift | Downfield Shift (Decrease) | Downfield Shift (Decrease) |

| -NO₂ | Bathochromic Shift (Increase) | Downfield Shift (Increase) | Downfield Shift (Increase) |

| -CN | Bathochromic Shift (Increase) | Downfield Shift (Increase) | Downfield Shift (Increase) |

| -CHO | Bathochromic Shift (Increase) | Downfield Shift (Increase) | Downfield Shift (Increase) |

| -COOH | Bathochromic Shift (Increase) | Downfield Shift (Increase) | Downfield Shift (Increase) |

These theoretical predictions are based on foundational principles and provide a framework for understanding the chemical behavior of substituted this compound derivatives. Experimental validation through synthesis and analysis would be required to confirm these extrapolated effects.

Role of Nona 2,4 Dien 2 Yl Benzene in Advanced Synthetic Methodologies

Building Block for Complex Carbon Frameworks

The diene functionality is a cornerstone of organic synthesis, enabling the rapid assembly of intricate carbon skeletons. rsc.org The presence of a phenyl group and an extended alkyl chain in (Nona-2,4-dien-2-yl)benzene offers steric and electronic properties that could be exploited in several powerful reaction classes.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Phenyl-substituted dienes can participate in MCRs, acting as the four-carbon component in cycloaddition-type processes. It is conceivable that this compound could serve as a precursor in MCRs to generate highly substituted cyclic systems. For instance, in a Diels-Alder-type MCR, the diene could react with a dienophile and a third component to rapidly build molecular complexity. nih.gov

A hypothetical three-component reaction involving this compound is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Potential Complexity |

| This compound | Diethyl acetylenedicarboxylate | Triphenylphosphine | - | Densely substituted 2,3-dihydrofuran | High |

| This compound | Arylidene pivaloylacetonitrile | Triphenylphosphine | - | Densely substituted 2,3-dihydrofuran | High |

This interactive table presents hypothetical multicomponent reactions based on known reactivity patterns of similar dienes. rhhz.net

Cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events, are powerful tools for constructing complex polycyclic frameworks. rsc.orgnih.gov The conjugated π-system of this compound makes it an ideal candidate for initiating or participating in such cascades. For example, a metal-catalyzed activation of the diene could lead to an intramolecular cyclization, followed by further transformations to yield intricate molecular architectures. The phenyl and alkyl substituents would play a crucial role in directing the stereochemical outcome of these complex transformations. rsc.orgresearchgate.net By analogy to other functionalized 1,3-dienes, this compound could be a precursor for a range of chemical transformations including metathesis, ene reactions, and cycloadditions. rsc.org

Ligand Design and Coordination Chemistry

Chiral dienes have emerged as a significant class of ligands in asymmetric catalysis. bohrium.comacs.orgnih.gov While this compound itself is achiral, derivatives bearing chiral centers could be synthesized and employed as ligands for transition metals. The diene moiety can coordinate to a metal center, and the phenyl group can be functionalized to introduce additional coordinating atoms or to tune the steric and electronic properties of the resulting metal complex. researchgate.netresearchgate.net

The coordination of phenyl-substituted ligands to metal centers like nickel and palladium has been a subject of study to understand the impact on metal-ligand bonding. researchgate.net The development of chiral diene ligands has been a significant advancement, with their utility demonstrated in reactions like rhodium-catalyzed asymmetric 1,4-additions. sigmaaldrich.comresearchgate.net

| Metal Center | Potential Ligand Derivative | Coordination Mode | Potential Catalytic Application |

| Rhodium(I) | Chiral this compound derivative | η⁴-diene | Asymmetric 1,4-addition |

| Iridium(I) | Chiral this compound derivative | η⁴-diene | Asymmetric C-H activation |

| Palladium(0) | Phosphine-functionalized this compound | η²-diene, P-coordination | Cross-coupling reactions |

| Nickel(II) | Functionalized this compound | η²-diene | Oligomerization/Polymerization |

This interactive table illustrates the potential applications of this compound derivatives in ligand design, based on established coordination chemistry principles. researchgate.netacs.orgmst.edu

Chirality Transfer in Asymmetric Synthesis

Chirality transfer, where the stereochemical information from a chiral molecule is transmitted to a new stereocenter in a product, is a fundamental concept in asymmetric synthesis. acs.org Chiral catalysts derived from diene ligands can create a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates. acs.orgnih.gov

Should a chiral derivative of this compound be used as a ligand, the stereochemistry of the ligand would influence the facial selectivity of substrate coordination and subsequent reaction, leading to the formation of an enantioenriched product. The synthesis of chiral building blocks for drug discovery often relies on such catalytic asymmetric methods. mdpi.com The double asymmetric hydrogenation of conjugated dienes is one example of achieving high enantioselectivities. rsc.org

Development of Novel Catalytic Transformations for Diene Scaffolds

The unique electronic and steric properties of this compound could drive the development of new catalytic transformations. For instance, its reactivity could be harnessed in novel cycloaddition reactions or in metal-catalyzed difunctionalization reactions. mdpi.comresearchgate.net The development of catalyst-controlled regiodivergent arylboration of dienes showcases how reaction conditions can be tuned to achieve different isomers from the same starting material. nih.gov The synthesis of complex molecules often relies on the development of such novel synthetic methods. sciencedaily.com

Recent research has focused on developing new chiral diene ligands for various asymmetric transformations. sigmaaldrich.comrsc.org These advancements pave the way for exploring the catalytic potential of new diene scaffolds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.